molecular formula C19H17Cl2NO6 B3693782 Dimethyl 5-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate

Dimethyl 5-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate

Cat. No.: B3693782
M. Wt: 426.2 g/mol
InChI Key: LCARSTTTWSCMJO-UHFFFAOYSA-N
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Description

Dimethyl 5-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the dichloro-methylphenoxy intermediate: This step involves the reaction of 2,4-dichloro-6-methylphenol with an appropriate acylating agent under controlled conditions.

    Acetylation: The intermediate is then acetylated using acetic anhydride or a similar reagent to form the acetylated product.

    Coupling with benzene-1,3-dicarboxylate: The acetylated intermediate is reacted with dimethyl benzene-1,3-dicarboxylate in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The dichloro groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 5-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and leading to downstream biological effects.

    Interfering with cellular processes: Such as DNA replication or protein synthesis, resulting in cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]benzene-1,3-dicarboxylate
  • Dimethyl 5-[[2-(2,4-dichloro-6-ethylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate

Uniqueness

Dimethyl 5-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate is unique due to the presence of the methyl group on the phenoxy ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

dimethyl 5-[[2-(2,4-dichloro-6-methylphenoxy)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2NO6/c1-10-4-13(20)8-15(21)17(10)28-9-16(23)22-14-6-11(18(24)26-2)5-12(7-14)19(25)27-3/h4-8H,9H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCARSTTTWSCMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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